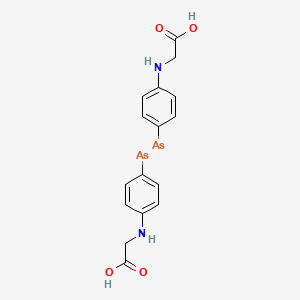

Arsenophenylglycine

描述

属性

CAS 编号 |

52993-93-8 |

|---|---|

分子式 |

C16H16As2N2O4 |

分子量 |

450.15 g/mol |

IUPAC 名称 |

2-[4-[4-(carboxymethylamino)phenyl]arsanylidenearsanylanilino]acetic acid |

InChI |

InChI=1S/C16H16As2N2O4/c21-15(22)9-19-13-5-1-11(2-6-13)17-18-12-3-7-14(8-4-12)20-10-16(23)24/h1-8,19-20H,9-10H2,(H,21,22)(H,23,24) |

InChI 键 |

ZICGACODJNFENP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCC(=O)O)[As]=[As]C2=CC=C(C=C2)NCC(=O)O |

规范 SMILES |

C1=CC(=CC=C1NCC(=O)O)[As]=[As]C2=CC=C(C=C2)NCC(=O)O |

其他CAS编号 |

52993-93-8 |

同义词 |

arsenophenylglycine |

产品来源 |

United States |

Synthetic Methodologies for Arsenophenylglycine and Its Analogues

Precursor Chemistry and Synthetic Pathways to Arsenophenylglycine

The synthesis of this compound fundamentally relies on the chemical transformation of a pentavalent arsenic precursor into the therapeutically relevant trivalent state.

The principal precursor for this compound is N-phenylglycine-p-arsonic acid. semanticscholar.org This pentavalent arsenical is prepared through the reaction of the sodium salt of an amino-aryl arsonic acid with sodium chloroacetate. semanticscholar.org This foundational reaction establishes the core structure from which this compound is derived.

The crucial step in the synthesis of this compound is the reduction of the pentavalent arsenic in N-phenylglycine-p-arsonic acid to the trivalent state. This transformation is critical as the trivalent form exhibits the desired biological activity. Various reducing agents can be employed for this purpose. For instance, reducing agents like sodium hydrosulfite are used to convert the arsonic acid group to the corresponding arseno group, resulting in the formation of this compound. wikimedia.org The general principle involves the conversion of the arsonic acid into an arsenious oxide, which is then further reduced to the arseno compound. wikimedia.org

It is important to note that the nature of the reducing agent and the reaction conditions can influence the final product. Milder reducing agents such as sulfurous acid or hydriodic acid may only reduce the arsonic acid to the corresponding arsenious oxide. wikimedia.org Stronger reducing agents are required to achieve the desired arseno-benzene structure. wikimedia.org The structure of this compound was initially thought to contain a double bond between the two arsenic atoms; however, it was later discovered to be a polymer with single bonds linking the arsenic atoms. researchgate.netresearchgate.net

Derivation from N-phenylglycine-p-arsonic acid

Design and Synthesis of this compound Derivatives

The development of this compound derivatives has been driven by the need to optimize its properties. This has involved systematic structural modifications to enhance its efficacy and solubility.

A key strategy in the design of derivatives has been the introduction of various substituents onto the aromatic ring. For example, the insertion of a hydroxyl group at the 4-position of the benzene (B151609) ring was an early modification explored by Paul Ehrlich's team. hebmu.edu.cn This approach aimed to alter the compound's properties by modifying the electronic and steric environment of the molecule. The overarching goal of such modifications was to improve the therapeutic index by increasing its affinity for the target parasite while reducing its toxicity to the host. equilibrium-uamc.com.mx

Further diversification of this compound analogues has been achieved through transformations of the functional groups present in the parent molecule. For instance, the carboxylic acid group of N-phenylglycine-p-arsonic acid can be converted into an amide, forming N-phenylglycineamide-p-arsonic acid. semanticscholar.org This amide derivative was also investigated for its biological activity. semanticscholar.org Similarly, the synthesis of the methyl ester of N-phenylglycine-p-arsonic acid has been reported. semanticscholar.org These transformations allow for the fine-tuning of properties such as solubility and membrane permeability.

While the historical literature on this compound primarily focuses on its chemical synthesis and biological activity, the exploration of stereochemical variations represents a potential avenue for further research. The presence of a chiral center in the glycine (B1666218) moiety introduces the possibility of synthesizing and evaluating individual enantiomers. Modern synthetic and analytical techniques could be applied to prepare stereochemically pure forms of this compound and its derivatives, which might exhibit different biological activities and toxicity profiles.

Diversification through Functional Group Transformations

Advanced Synthetic Techniques and Yield Optimization Studies for this compound and its Analogues

The synthesis of complex organoarsenical compounds such as this compound requires sophisticated and optimized methodologies to ensure efficiency, purity, and sustainability. Research in this area focuses on leveraging advanced catalytic systems, incorporating principles of green chemistry, and refining multi-step synthetic pathways.

Catalytic Approaches in Organoarsenical Synthesis

Catalysts are employed to facilitate the formation of carbon-arsenic bonds and to manipulate the oxidation state of arsenic. For instance, copper catalysts are utilized in reactions involving methyl halides and elemental arsenic to produce methylarsenical compounds. wikipedia.org This approach, conducted at elevated temperatures, is analogous to the direct process in organosilicon chemistry. wikipedia.org

In more advanced applications, arsenic-containing heterocycles can themselves act as homogeneous catalysts. alfachemic.com These arsenic catalysts have demonstrated utility in reactions such as the hydroboration of aldehydes, offering mild reaction conditions and reduced reaction times compared to some traditional metal catalysts. alfachemic.com Another catalytic application involves the use of arsenic compounds, like arsenic ethylene (B1197577) glycoloxide, to catalyze polymerization reactions for producing polyesters. alfachemic.com This method can reduce reaction times and minimize contamination in the final product. alfachemic.com

The development of novel catalytic reactions, such as the arsa-Wittig reaction, represents a significant advancement. researchgate.net This type of reaction, catalyzed by an arsine catalyst, expands the toolkit for creating specific carbon-arsenic bonds, which is fundamental in synthesizing complex arsenicals. researchgate.net The choice of catalyst is critical and often depends on the specific transformation required, whether it's alkylation using organolithium or Grignard reagents or reduction of pentavalent arsenic species. wikipedia.org

| Catalytic Method | Catalyst Type | Application in Organoarsenical Synthesis | Reference |

| Direct Process Analog | Copper (Cu) | Synthesis of methylarsenic compounds from elemental As and methyl halides. | wikipedia.org |

| Hydroboration | Arsenic Heterocycle | Catalyzes hydroboration of aldehydes under mild conditions. | alfachemic.com |

| Polymerization | Arsenic Ethylene Glycoloxide | Polycondensation catalyst for polyester (B1180765) synthesis. | alfachemic.com |

| Arsa-Wittig Reaction | Arsine Catalyst | Formation of specific carbon-arsenic bonds. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organoarsenicals like this compound is crucial for minimizing environmental impact and improving safety. sigmaaldrich.com These principles guide the development of more sustainable chemical processes from the selection of starting materials to the final product isolation.

A core tenet of green chemistry is the use of less hazardous chemical syntheses, aiming to employ and generate substances with minimal toxicity. sigmaaldrich.comskpharmteco.com In the context of arsenical synthesis, this involves carefully selecting reagents and reaction pathways to avoid highly toxic intermediates or byproducts. Another key principle is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product, thereby reducing waste. acs.org Designing a synthetic route with high atom economy is a primary goal for sustainable chemical manufacturing. acs.org

The choice of solvents is a major focus in green chemistry. acs.org Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives is ongoing, with an emphasis on using water, supercritical fluids, or ionic liquids. In arsenical chemistry, particularly for polar compounds, water or methanol-water mixtures are often effective and more environmentally benign extraction solvents. nih.gov

Furthermore, green chemistry encourages the reduction of derivatization steps, such as the use of protecting groups, which generate additional waste. acs.org The use of highly specific catalysts, including enzymes, can often eliminate the need for protecting groups by reacting with a specific site on a molecule. acs.org While specific enzymatic synthesis for this compound is not widely documented, the use of enzymes like AST N-acetyltransferase to separate enantiomers of other organoarsenicals demonstrates the potential of biocatalysis in this field. rsc.orgfiu.edunih.gov

| Green Chemistry Principle | Application in Organoarsenical Synthesis | Potential Benefit | Reference |

| Prevention | Designing syntheses to minimize waste generation. | Reduced environmental impact and cleanup costs. | sigmaaldrich.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Higher efficiency and less waste. | acs.org |

| Less Hazardous Synthesis | Using and generating substances with low toxicity. | Improved safety for chemists and reduced environmental harm. | skpharmteco.com |

| Safer Solvents & Auxiliaries | Employing benign solvents like water or recyclable solvents. | Reduced pollution and health risks associated with volatile organic compounds (VOCs). | acs.orgnih.gov |

| Catalysis | Using catalytic reagents over stoichiometric ones. | Increased reaction efficiency and reduced waste. | acs.org |

| Reduce Derivatives | Minimizing the use of protecting groups. | Fewer reaction steps, less waste, and improved atom economy. | acs.org |

Multi-Step Synthesis Development and Refinement

A typical multi-step synthesis for an aromatic arsenical begins with a commercially available arsenic-containing precursor, such as an arsonic acid. For instance, the synthesis of related compounds often starts with 4-aminophenylarsonic acid. nih.gov This precursor then undergoes a series of transformations. A common initial step is the reduction of the pentavalent arsenic (As(V)) in the arsonic acid to a trivalent state (As(III)), which is often more reactive for subsequent carbon-arsenic bond formation. nih.gov This reduction can be achieved using reagents like sulfur dioxide with a catalytic amount of iodine. nih.gov

Subsequent steps can involve condensation reactions, alkylations, or cyclizations to build the desired molecular framework. For example, in the synthesis of the organoarsenical antibiotic arsinothricin, a key step involves the condensation of a chloroethyl(methyl)arsinic acid with acetamidomalonate. rsc.orgfiu.edunih.gov Another route involves the reduction of a protected precursor followed by methylation of the trivalent arsenic intermediate. rsc.orgfiu.edunih.gov These examples highlight the strategic planning required to assemble the final molecule.

Optimization of each step is crucial for the success of a multi-step synthesis. trine.edu This involves systematically varying reaction parameters such as temperature, reaction time, solvent, and reactant stoichiometry to maximize the yield and minimize the formation of side products at each stage. trine.eduresearchgate.net Modern approaches may utilize flow chemistry, where reactants are continuously passed through reactors, allowing for precise control over reaction conditions and facilitating optimization and scale-up. vapourtec.comnih.gov The integration of in-line analytical tools can provide real-time data, enabling rapid process refinement. researchgate.net

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for structural characterization.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons through spin-spin coupling. For a hypothetical monomeric unit of arsenophenylglycine, one would expect to see distinct signals for the aromatic protons on the phenyl ring and the protons of the glycine (B1666218) side chain. The integration of these signals corresponds to the number of protons in each environment, while the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: While the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C NMR is invaluable for determining the number of non-equivalent carbons in a molecule and identifying their functional groups. libretexts.org The chemical shifts in a ¹³C spectrum are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap and often allows for the resolution of every unique carbon atom. libretexts.org For this compound, distinct signals would be expected for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the alpha-carbon attached to the nitrogen atom.

Illustrative NMR Data for an this compound Monomeric Unit

Disclaimer: The following tables present hypothetical, illustrative data based on known chemical shift ranges for similar functional groups, as specific experimental spectra for this compound are not widely available in published literature. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Table 1: Illustrative ¹H NMR Data This interactive table shows the expected proton signals for a monomeric unit of this compound.

| Assigned Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| Aromatic (C₆H₄) | 7.2 - 7.8 | m (multiplet) | N/A |

| Methylene (-CH₂-) | ~3.4 | s (singlet) | N/A |

| Amine (-NH-) | Broad | s (singlet) | N/A |

| Carboxyl (-COOH) | > 10 | s (singlet) | N/A |

Table 2: Illustrative ¹³C NMR Data This interactive table displays the predicted carbon-13 signals for a monomeric unit of this compound.

| Assigned Carbon | Chemical Shift (δ) ppm (Predicted) |

| Carbonyl (-COOH) | ~172 |

| Aromatic (C-As) | ~145 |

| Aromatic (C-H/C-N) | 115 - 135 |

| Methylene (-CH₂-) | ~55 |

Two-dimensional (2D) NMR experiments provide significantly more structural detail by plotting correlations between nuclei. cam.ac.uk

COSY (Correlation Spectroscopy): This is a homonuclear experiment that maps the coupling relationships between protons, typically over two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, allowing for the tracing of entire spin systems within a molecule and confirming the connectivity of proton networks, such as those within the aromatic ring and the glycine side chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that identifies direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing an unambiguous link between the ¹H and ¹³C spectra. This is crucial for definitively assigning the carbon signals based on the more easily assigned proton signals. emerypharma.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is indispensable for determining the molecular weight of a compound and can provide substantial structural information through the analysis of fragmentation patterns. wikipedia.org

Early structural hypotheses of this compound suggested a simple dimer with an arsenic-arsenic double bond. However, modern mass spectrometric studies on related arsenobenzene (B13736338) compounds have revealed a more complex reality, showing they exist as mixtures of cyclic trimers, pentamers, and other polymers. nih.gov This makes high-performance mass spectrometry essential for characterization.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. measurlabs.combioanalysis-zone.com For this compound, which exists as a mixture of oligomers ([C₈H₈AsNO₂]n), HRMS is critical. It can distinguish between different polymeric forms (e.g., a trimer vs. a tetramer) and differentiate them from other potential compounds or impurities that might have the same nominal mass. labmanager.com

Table 3: Illustrative HRMS Data for this compound Oligomers This table shows the calculated exact masses for potential cyclic oligomers of this compound. An HRMS instrument would be used to find experimental values that match these calculations.

| Oligomer | Molecular Formula | Calculated Monoisotopic Mass (m/z for [M+H]⁺) |

| Trimer (n=3) | C₂₄H₂₄As₃N₃O₆ | 768.9141 |

| Tetramer (n=4) | C₃₂H₃₂As₄N₄O₈ | 1024.8855 |

| Pentamer (n=5) | C₄₀H₄₀As₅N₅O₁₀ | 1280.8569 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting fragment ions are analyzed. nationalmaglab.orgwikipedia.org This multi-stage process is invaluable for structural elucidation. msaltd.co.uk

In the context of this compound's polymeric nature, an MS/MS experiment would proceed as follows:

Ion Selection (MS1): From the mixture of oligomers, a specific precursor ion, such as the protonated trimer ([C₂₄H₂₄As₃N₃O₆+H]⁺), is isolated by the first mass analyzer.

Fragmentation: The selected precursor ion is subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org This breaks the ion into smaller, structurally significant product ions.

Fragment Analysis (MS2): The second mass analyzer separates and detects the product ions.

The resulting fragmentation pattern provides a fingerprint of the precursor ion's structure. For an this compound oligomer, fragmentation would likely involve cleavage of the glycine side chain (e.g., loss of H₂O, CO₂, or the entire glycine moiety) and potentially cleavage of the arsenic-arsenic bonds within the ring, confirming the structure of the repeating monomeric unit. libretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structural Analysis

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a cornerstone for the separation, identification, and purification of chemical compounds. wikipedia.org These techniques are vital for ensuring the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating components of a mixture. torontech.com In the analysis of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a liquid mobile phase through a column packed with a solid stationary phase. torontech.com The separation is based on the differential partitioning of the compound between the mobile and stationary phases. torontech.com

For this compound, a common approach is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water, often with modifiers like acetic acid or phosphoric acid. impactfactor.org A UV detector is typically used to monitor the eluent, and the resulting chromatogram shows peaks corresponding to the different components in the sample. impactfactor.org The retention time is characteristic of the compound under specific conditions, and the peak area can be used for quantification to assess purity, which is often expected to be greater than 98%. torontech.com

| Parameter | Description |

| Stationary Phase | Typically a nonpolar material like C18-silica. |

| Mobile Phase | A polar solvent mixture (e.g., Methanol/Water, Acetonitrile/Water) with possible pH modifiers. |

| Detection | UV-Vis detector, often set at a specific wavelength (e.g., 254 nm). |

| Purity Calculation | Based on the relative area of the main peak in the chromatogram. torontech.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. filab.fr While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique can be applied to analyze any volatile impurities or degradation products. alwsci.com For non-volatile compounds, a derivatization step can be employed to convert them into more volatile species. alwsci.com

In GC-MS, the sample is vaporized and separated by gas chromatography based on the components' boiling points and interactions with the stationary phase. filab.fr The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. wikipedia.orgyork.ac.uk A small amount of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, such as silica (B1680970) gel, on a solid support. wikipedia.org The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). sigmaaldrich.com

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. wikipedia.org By comparing the spot of the reaction mixture to spots of the starting materials, one can qualitatively assess the consumption of reactants and the formation of products. ukessays.com Visualization is often achieved under UV light, especially if the compounds are fluorescent or contain a chromophore. york.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Elemental Analysis and Quantitative Determination Methods

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound like this compound. horiba.com It provides quantitative information on the percentage of each element (carbon, hydrogen, nitrogen, and arsenic) present in the molecule. measurlabs.com This data is essential for confirming the empirical and molecular formula of the compound. cuni.cz

The experimentally determined percentages of each element are compared with the calculated theoretical values based on the expected molecular formula (C₈H₈AsNO₂). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. cuni.cz

| Element | Symbol | Theoretical % |

| Carbon | C | 42.31 |

| Hydrogen | H | 3.55 |

| Arsenic | As | 32.99 |

| Nitrogen | N | 6.17 |

| Oxygen | O | 14.97 |

Mechanistic Investigations of Molecular and Cellular Interactions Excluding Clinical Outcomes

Elucidation of Molecular Targets and Binding Mechanisms

The investigation into how arsenophenylglycine interacts with biological systems at a molecular level dates back to the foundational work of Paul Ehrlich. His research established the principle that chemical agents exert their effects by binding to specific molecular structures within cells, which he termed "receptors". hebmu.edu.cnnih.gov Ehrlich's "side-chain theory" proposed that cells possess surface structures (receptors) that can bind with specific molecules, a concept analogous to the lock-and-key model of enzyme-substrate interactions. nih.gov This framework was pivotal in his development of organoarsenicals, including this compound, aiming for compounds that would act as "magic bullets" to selectively target pathogenic microorganisms. hebmu.edu.cn

The targeted activity of this compound against infections caused by trypanosomes and spirochetes suggests a specific interaction with molecular components unique to these organisms. nih.gov Ehrlich's concept of "arsenoceptors" referred to these specific binding sites on the surface of parasites. hebmu.edu.cn He theorized that the affinity of this compound for these microbial receptors was significantly higher than for host cell receptors, explaining its selective toxicity. acs.org

Modern in vitro profiling techniques allow for a more detailed characterization of these interactions. Such methods include:

Enzymatic Assays: These assays measure the ability of a compound to inhibit or modulate the activity of specific, isolated enzymes. mdpi.com For this compound, this would involve testing its effect on a panel of essential enzymes from relevant microorganisms to identify specific molecular targets.

Receptor Binding Assays: These experiments quantify the affinity of a ligand for a specific receptor, often using radiolabeled or fluorescently tagged compounds to measure binding to cells or purified receptors.

Molecular Docking: In silico computational methods are used to predict the binding orientation and affinity of a small molecule to the three-dimensional structure of a target protein or enzyme. mdpi.com This can help identify hypothetical binding modes and guide further experimental validation.

While specific contemporary in vitro profiling data for this compound is sparse in the reviewed literature, the historical context strongly indicates that its mechanism is rooted in specific receptor and enzyme interactions, a foundational concept in pharmacology. nih.gov

To quantify the interaction between a ligand like this compound and its protein targets, several biophysical methodologies are employed. These techniques provide crucial data on binding affinity, kinetics, and thermodynamics. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique for analyzing biomolecular interactions. bio-rad.com In a typical SPR experiment, a protein target (the ligand) is immobilized on a sensor chip. A solution containing the binding partner (the analyte, in this case, this compound) is then flowed over the surface. The binding event causes a change in the refractive index at the surface, which is measured and used to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), a measure of binding affinity. bio-rad.comnicoyalife.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. tainstruments.com In an ITC experiment, small aliquots of a ligand are injected into a solution containing the protein target. The resulting heat change is measured, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). tainstruments.com

Affinity Selection-Mass Spectrometry (AS-MS): This technique combines an affinity-based separation step with the high sensitivity of mass spectrometry to identify and characterize ligands that bind to a target protein. researchgate.net A protein is incubated with a mixture of potential ligands, and techniques like size-exclusion chromatography are used to separate the protein-ligand complexes from unbound molecules. The bound ligands are then dissociated and identified by mass spectrometry. researchgate.net

Table 1: Methodologies for Ligand-Protein Binding Characterization

| Methodology | Principle | Key Parameters Determined |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding to a surface-immobilized ligand. bio-rad.com | Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ). bio-rad.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding interaction. tainstruments.com | Binding affinity (Kₐ), Enthalpy change (ΔH), Stoichiometry (n), Entropy change (ΔS). tainstruments.com |

| Affinity Selection-Mass Spectrometry (AS-MS) | Uses affinity capture to isolate protein-ligand complexes, followed by mass spectrometry to identify the bound ligand. researchgate.net | Binding identification, Relative affinity. |

The biological activity and toxicity of arsenic-containing compounds are critically dependent on the chemical form, or speciation, of the arsenic atom. hsl.gov.ukiaea.org Arsenic can exist in various inorganic and organic forms, which exhibit vastly different biochemical behaviors and toxicological profiles. hsl.gov.uknih.gov this compound is an organoarsenical compound, and its specific structure is integral to its biological recognition.

The speciation dictates how the molecule interacts with biological targets. nih.gov The covalent linkage of the arsenic atom within the larger organic structure of this compound modulates its properties compared to inorganic arsenic (e.g., arsenious acid). This organic structure is responsible for guiding the arsenic to its specific "arsenoceptors," as proposed by Ehrlich. acs.org The glycine (B1666218) component, an amino acid, may facilitate transport into cells and interaction with protein targets.

The reliability of understanding these interactions depends on analytical methods that can preserve and identify the specific arsenic species. iaea.org Hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are the gold standard for arsenic speciation analysis in biological and environmental samples. nih.govnih.govingeniatrics.com These methods separate the different arsenic compounds present in a sample before elemental detection, allowing for precise quantification of each species. ingeniatrics.com

Ligand-Protein Binding Characterization Methodologies

Cellular Uptake and Intracellular Fate Studies (Non-Human Specific)

The ability of this compound to act on intracellular parasites necessitates its transport across the host and parasite cell membranes. Investigating these transport mechanisms and the subsequent fate of the compound within the cell is crucial for understanding its mode of action.

The plasma membrane is a selectively permeable barrier that controls the passage of molecules into and out of the cell. nih.gov The transport of a molecule like this compound across this barrier can occur through several mechanisms, which are typically studied using model cell lines.

Passive Diffusion: This mechanism involves the direct movement of small, hydrophobic molecules across the phospholipid bilayer, down their concentration gradient, without the help of transport proteins or the expenditure of energy. nih.govbyjus.com

Facilitated Diffusion: This form of passive transport involves membrane proteins, such as channels or carriers, to move molecules across the membrane down their concentration gradient. openaccessjournals.comkhanacademy.org This process does not require metabolic energy but is specific to the molecules being transported. byjus.com

Active Transport: This process moves molecules against their concentration gradient and requires the input of metabolic energy, typically from ATP hydrolysis. khanacademy.orgyoutube.com This transport is mediated by specific membrane proteins called pumps. openaccessjournals.com A related mechanism, secondary active transport, uses the electrochemical gradient of one molecule (like sodium ions) to drive the uphill transport of another. khanacademy.org

Given the chemical structure of this compound (containing a polar amino acid moiety), it is probable that its entry into cells is not through simple passive diffusion but rather via a protein-mediated process, such as facilitated diffusion or active transport, potentially utilizing an amino acid transporter system.

Table 2: Primary Mechanisms of Transport Across Model Cell Membranes

| Transport Mechanism | Energy Required | Protein Mediator | Gradient Direction | Example Molecules |

|---|---|---|---|---|

| Passive Diffusion | No | No | Down | O₂, CO₂, ethanol (B145695) nih.govopenaccessjournals.com |

| Facilitated Diffusion | No | Yes (Channel or Carrier) | Down | Glucose, ions byjus.comopenaccessjournals.com |

| Active Transport | Yes (e.g., ATP) | Yes (Pump) | Against | Ions (e.g., Na⁺/K⁺ pump) khanacademy.orgyoutube.com |

Once inside the cell, determining the specific location of this compound is key to identifying its site of action. Various methodologies are used to track the intracellular fate of molecules and nanoparticles. nih.gov

Fluorescence Microscopy: This is a primary tool for visualizing the distribution of molecules within cells. The compound of interest can be chemically modified with a fluorescent tag. Confocal microscopy is then used to obtain high-resolution optical sections of the cell, allowing for three-dimensional reconstruction of the compound's location. nih.gov

Immunofluorescence and Colocalization: To identify the specific organelles where the compound accumulates, a technique called immunofluorescence is used. Cells are co-stained with the fluorescently-tagged this compound and with specific antibodies that recognize proteins unique to certain organelles (e.g., early endosomes, lysosomes, Golgi apparatus). nih.gov The degree of overlap (colocalization) between the signals indicates the presence of the compound within that organelle. mdpi.com

Electron Microscopy: For higher resolution imaging, transmission electron microscopy (TEM) can be used. While it does not typically involve fluorescent tagging, it can reveal changes in organelle morphology or the presence of electron-dense materials (like arsenic) within specific subcellular compartments.

Studies on other particles have shown that cellular uptake often occurs via endocytosis, where the material is enclosed in vesicles. aginganddisease.org These vesicles then traffic through the endo-lysosomal pathway, but some materials can escape this pathway to reach other destinations within the cytoplasm, such as the endoplasmic reticulum or Golgi apparatus. nih.gov

Table 3: Common Subcellular Localization Methodologies

| Methodology | Principle | Information Gained |

|---|---|---|

| Confocal Fluorescence Microscopy | Detects fluorescence from a tagged molecule in thin optical sections of a cell. nih.gov | 3D distribution of the molecule within the cell. |

| Immunofluorescence Colocalization | Uses fluorescent antibodies to label specific organelles and compares their location with that of a fluorescently-tagged molecule. nih.govmdpi.com | Identifies specific organelles where the molecule accumulates. |

| Electron Microscopy | Uses electron beams to generate high-resolution images of cell ultrastructure. | Provides detailed morphological information and can localize electron-dense elements. |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Arsenious acid |

| This compound |

| Arsacetin |

| Atoxyl |

| Neosalvarsan |

| Salvarsan |

| Sodium cacodylate |

| Tartar emetic |

Investigation of Transport Mechanisms Across Model Cell Membranes

This compound, a significant organoarsenical compound from the early era of chemotherapy, has been the subject of foundational mechanistic studies. These investigations, primarily in non-clinical models, have provided insight into its interactions at a molecular and cellular level, paving the way for modern pharmacological concepts.

Modulation of Biochemical Pathways in Model Systems

The action of this compound is rooted in its ability to modulate critical biochemical pathways within target organisms, particularly through its effects on enzymatic processes.

The primary mechanism by which trivalent arsenicals like this compound are understood to exert their biological effects is through the inhibition of essential enzymes. nih.gov This inhibition is chemically driven by the high affinity of trivalent arsenic for sulfhydryl groups (-SH) found in the cysteine residues of proteins. nih.govnih.govmdpi.comunit.no The formation of a stable covalent bond between the arsenic atom and these sulfhydryl groups can alter the three-dimensional structure of an enzyme, leading to the partial or complete loss of its catalytic activity. nih.govmdpi.com

Paul Ehrlich, the pioneering scientist behind this compound, conceptualized this interaction through his "chemoreceptor" theory. paul-ehrlich.deanimalresearch.info He proposed that a drug's action was dependent on its binding to specific receptors on the surface of a cell. paul-ehrlich.denih.gov In his view, the drug molecule consisted of two key parts: a "haptophore" group responsible for anchoring the drug to the cell receptor, and a "toxophore" group that exerted the biological effect. paul-ehrlich.de For this compound, Ehrlich suggested that the acetic acid radical served as the primary haptophore, facilitating the initial binding to the target cell, such as a trypanosome. paul-ehrlich.de Following this anchoring, the trivalent arsenic atom—the toxophore—could interact with and disable vital cellular machinery.

While the specific enzymatic targets of this compound in pathogens like trypanosomes were not definitively identified in early research, the general principle of targeting sulfhydryl-containing enzymes remains the accepted mechanism. Enzymes involved in critical metabolic pathways, such as glycolysis or those regulating cellular respiration, are rich in sulfhydryl groups and are likely targets for inhibition by arsenicals. nih.govnih.gov The disruption of these enzymes would fundamentally interfere with the pathogen's metabolism and survival.

The concept of this compound perturbing cellular signaling is best understood through Ehrlich's "side-chain theory," a forerunner to the modern understanding of signal transduction. nih.govwikipedia.org Ehrlich postulated that cells possess specific surface structures, or "side-chains," that function as receptors capable of binding with external molecules like toxins or drugs. wikipedia.orgjewishgen.org The binding of a molecule to these receptors was the initiating event that triggered a cellular response.

In this context, this compound acts as a ligand that binds to its specific "chemoreceptors" on the parasite. nih.gov This binding event is, in essence, the perturbation of a signaling pathway at its point of origin. colorado.edu By occupying and interacting with these cellular receptors, this compound disrupts the normal physiological signaling that would otherwise occur, leading to a cascade of downstream effects that are detrimental to the parasite.

Ehrlich's model did not detail the complex intracellular phosphorylation cascades (like MAPK or PKA pathways) that are central to modern cell signaling research. rjppd.orgslideshare.net However, his haptophore-toxophore concept correctly predicted the fundamental principle of signal transduction: a specific ligand-receptor binding event initiates a biological response within the cell. paul-ehrlich.de Therefore, the action of this compound can be described as an induced perturbation of cellular signaling, commencing with its specific interaction with parasite surface receptors and culminating in the disruption of the organism's viability.

The physiological effects of this compound were evaluated in various non-clinical animal models, which were essential for understanding its biological activity. wikipedia.orgingenucro.comnih.govnih.gov Early investigations predominantly used murine (mouse) models infected with protozoan parasites, such as Trypanosoma brucei, the causative agent of trypanosomiasis (sleeping sickness).

The most significant physiological effect observed in these models was the compound's potent trypanocidal activity. jewishgen.orguniroma1.it Administration of this compound to infected mice resulted in a marked reduction and eventual disappearance of parasites from the bloodstream. wikipedia.orgjewishgen.org This demonstrated a clear and direct physiological impact on the parasite population within a living host organism. Specific studies in murine models provided quantitative insights into this effect.

Furthermore, these non-clinical studies also documented other physiological responses. For instance, observations in early murine models noted the occurrence of neurotoxicity, which was identified as a limiting factor for its use. This represents a distinct physiological effect of the compound on the host's nervous system. In other animal models, such as dogs and guinea pigs, investigations revealed differing physiological responses in organ systems, particularly renal effects like tubular necrosis or fatty degeneration.

Interactive Table: Physiological Effects of this compound in Murine Models

| Parameter | Model System | Observation | Finding |

|---|---|---|---|

| Parasite Load | Mice infected with Trypanosoma brucei | Parasitemia levels post-administration | A dose of 50 mg/kg resulted in reduced parasitemia within 72 hours. |

| Host Physiology | Murine models | Central Nervous System effects | Neurotoxicity was observed as a physiological response. |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. uci.edu The analysis of these orbitals, particularly the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. libretexts.orglibretexts.org

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic potential. libretexts.org Conversely, the LUMO represents the region most likely to accept electrons, indicating its electrophilic potential. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap generally implies higher reactivity.

For arsenophenylglycine, MO analysis would focus on:

Identifying the HOMO and LUMO: Calculations would likely show the HOMO having significant contributions from the lone pair electrons on the arsenic and nitrogen atoms, as well as the π-system of the phenyl ring. The LUMO would likely be centered on the arsenophenyl moiety, involving antibonding orbitals of the arsenic-carbon bond and the phenyl ring's π* system.

Mapping Electron Density: These calculations produce electron density maps, visualizing the regions of high and low electron concentration. This helps identify sites susceptible to electrophilic or nucleophilic attack.

Reactivity Prediction: The characteristics of the frontier orbitals can be used to rationalize the compound's interactions with biological targets. For instance, the ability of the arsenic center to participate in redox reactions or coordinate to biological nucleophiles (like sulfhydryl groups in proteins) could be explained by the nature and energy of its associated molecular orbitals. nih.gov

| Orbital Parameter | Hypothetical Description for this compound | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the arsenic atom (lone pair) and the π-system of the phenyl ring. | Represents the primary site for electron donation (oxidation) and interaction with electrophilic species. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Likely an antibonding orbital (π*) associated with the phenyl-arsenic bond system. | Represents the primary site for electron acceptance (reduction) and interaction with nucleophilic species. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity, facilitating interactions with biological targets. |

| Electrostatic Potential Map | Would show negative potential (red) around the carboxylate group and arsenic atom, and positive potential (blue) around the amine hydrogens. | Predicts sites for electrostatic interactions, such as hydrogen bonding or coordination with metal ions or protein residues. |

Table 1: Illustrative Molecular Orbital Parameters for this compound. This table presents a hypothetical summary of key findings from a molecular orbital analysis, based on the general principles of quantum chemistry.

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data or providing data when experiments are unavailable. researchgate.netucf.edu Machine learning models are increasingly used alongside quantum mechanics to accelerate the prediction of spectra for complex molecules. arxiv.org For this compound, these predictions would be invaluable for structural characterization.

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. Each predicted peak corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H, C=O, C-H, As-C). researchgate.net This creates a theoretical spectrum that can be compared to experimental results to confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic transitions. These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. For this compound, this would predict transitions within the aromatic π-system, which are influenced by the arsenic and glycine (B1666218) substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanics can compute the magnetic shielding around atomic nuclei, which can be converted into chemical shifts (δ). This allows for the prediction of ¹H and ¹³C NMR spectra, providing a detailed map of the carbon-hydrogen framework of the molecule.

| Spectroscopic Technique | Molecular Feature in this compound | Predicted Information |

| Infrared (IR) Spectroscopy | O-H and N-H stretching (amine/acid), C=O stretching (carboxylic acid), C=C stretching (aromatic ring), As-C stretching. | Vibrational frequencies corresponding to specific functional groups, confirming their presence and bonding environment. |

| UV-Visible Spectroscopy | Phenyl ring π-system conjugated with the arsenic atom. | Wavelengths of electronic transitions (π → π*), providing insight into the conjugated electronic system. |

| ¹³C NMR Spectroscopy | Unique carbon atoms in the phenyl ring and glycine moiety. | Predicted chemical shifts for each carbon atom, confirming the carbon skeleton. |

| ¹H NMR Spectroscopy | Protons on the aromatic ring, amine group, and glycine side chain. | Predicted chemical shifts and coupling patterns for protons, detailing their chemical environment and proximity to one another. |

Table 2: Predicted Spectroscopic Data. This table illustrates the types of spectroscopic data that can be computationally predicted for this compound and the structural features they would reveal.

Molecular Orbital Analysis

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. verisimlife.com When applied to drug discovery, a key technique is molecular docking, which predicts how a small molecule (ligand), such as this compound, binds to the active site of a large biological target, typically a protein or enzyme. slideshare.net This process is fundamental to computer-aided drug design (CADD). verisimlife.com

The primary goal of docking is to predict the binding conformation and affinity of a ligand to a target. volkamerlab.org This involves sampling a vast number of possible orientations of the ligand within the target's binding pocket and scoring them based on how well they fit geometrically and energetically. verisimlife.com Advanced methods that combine graph neural networks and transformers are being developed to improve the accuracy of these predictions. eco-vector.com

For this compound, docking simulations would require a high-resolution 3D structure of its biological target (e.g., a specific enzyme from a pathogenic spirochete or trypanosome). The simulation would then:

Predict Binding Pose: Determine the most stable 3D arrangement of this compound within the enzyme's active site.

Identify Key Interactions: Detail the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. A crucial interaction to investigate would be the potential coordination of the arsenic atom with amino acid residues like cysteine or histidine.

Estimate Binding Affinity: Calculate a score that estimates the binding free energy (ΔG), indicating the strength of the interaction. A lower score typically suggests a more potent inhibitor.

The prediction of drug-target interactions is a critical step in understanding the mechanism of action and in the rational design of more effective derivatives. arxiv.orgresearchgate.netntu.edu.sg

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Since this compound has several rotatable bonds—particularly in the glycine side chain and its connection to the phenyl ring—it can exist in numerous conformations.

Computational methods, such as molecular mechanics force fields or quantum chemical calculations, are used to:

Map the Potential Energy Surface: Calculate the energy of the molecule as a function of its bond rotations. This identifies low-energy, stable conformations and the energy barriers between them.

Identify the Bioactive Conformation: The conformation that a ligand adopts when bound to its biological target is known as the bioactive conformation. While docking can predict this, conformational analysis helps understand the energy required for the molecule to adopt this specific shape. A molecule that has a low-energy conformation closely matching the bioactive one is often a more effective drug.

Guide Derivative Design: By understanding the preferred conformations of this compound and its derivatives, chemists can design new molecules that are "pre-organized" to fit the target's active site, potentially leading to improved binding affinity and selectivity.

Ligand-Target Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to corresponding variations in their biological effects. conicet.gov.arresearchgate.net

A QSAR model is typically represented by a mathematical equation:

Biological Activity = f(Descriptor₁, Descriptor₂, ... Descriptorₙ)

To develop a QSAR model for this compound and its analogs, the process would involve:

Data Set Assembly: A series of this compound derivatives would need to be synthesized and their biological activity against a specific target measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties. semanticscholar.org They can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Molecular surface area, volume, shape indices.

Physicochemical: Lipophilicity (logP), molar refractivity (MR), electronic parameters (e.g., Hammett constants), and quantum chemical descriptors like HOMO/LUMO energies. conicet.gov.ar

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that best correlates the descriptors with the observed biological activity. medcraveonline.com The model's predictive power must be rigorously validated using techniques like cross-validation and an external test set of compounds not used in model generation. conicet.gov.areuropa.eu

For this compound, a QSAR study could identify which structural features are most critical for its activity. For example, a model might reveal that activity is positively correlated with the electrophilicity of the arsenic atom and negatively correlated with the size of substituents on the phenyl ring. This information provides a rational basis for designing new, more potent compounds.

| Derivative (Hypothetical) | LogP (Lipophilicity) | Molar Refractivity (MR) | Electronic Parameter (σ) | Theoretical Activity (log 1/C) |

| This compound (Parent) | 1.20 | 65.3 | 0.00 | 4.50 |

| 4-Chloro-arsenophenylglycine | 1.90 | 70.4 | +0.23 | 4.85 |

| 4-Methyl-arsenophenylglycine | 1.76 | 70.0 | -0.17 | 4.30 |

| 4-Nitro-arsenophenylglycine | 1.18 | 69.9 | +0.78 | 5.25 |

| 4-Amino-arsenophenylglycine | 0.54 | 66.8 | -0.66 | 4.10 |

*Table 3: Illustrative QSAR Data Table. This table shows hypothetical data for a series of this compound derivatives. It lists calculated physicochemical descriptors and a theoretical biological activity value. A QSAR model would aim to create an equation linking these descriptors to activity, for example: log(1/C) = 0.5*LogP - 0.02*MR + 1.2*σ + 4.1.*

Simulation of Biological Processes and Reaction Pathways

Computational and theoretical studies provide powerful tools to investigate the behavior of chemical compounds at a molecular level. These in silico methods allow for the simulation of complex biological processes and the prediction of potential chemical transformations, offering insights that can complement and guide experimental research. For this compound, such computational approaches can be instrumental in understanding its interactions with biological systems and its potential metabolic fate.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebi.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as conformational changes and binding events. ebi.ac.uk In the context of this compound, MD simulations can be employed to explore its interaction with potential biological targets, such as proteins or nucleic acids.

The general process for conducting an MD simulation study of this compound would involve several key steps. Initially, a high-resolution 3D structure of the target macromolecule is required, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. A 3D model of this compound would also be generated and parameterized for the simulation. The compound would then be placed in the binding site of the target, and the entire system would be solvated in a box of water molecules and ions to mimic physiological conditions.

During the simulation, the forces between all atoms are calculated using a molecular mechanics force field, and the trajectory of the system is evolved over a set of discrete time steps. Analysis of the resulting trajectory can reveal important information about the stability of the this compound-target complex, the key amino acid residues involved in the interaction, and the conformational dynamics of both the compound and the protein. ebi.ac.uk Druggability simulations, a specific application of MD, can be used to identify potential binding sites (hotspots) on a receptor by simulating the receptor in the presence of small, drug-like molecules. acs.org

| Component | Description | Example Software/Method |

| System Setup | Building the initial model of the this compound-target complex and solvating it. | Autodock, CHARMM, GROMACS |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM36, OPLS |

| Solvent Model | An explicit or implicit representation of the solvent (typically water). | TIP3P, SPC/E |

| Simulation Engine | The software that runs the MD simulation by integrating the equations of motion. | GROMACS, AMBER, NAMD |

| Trajectory Analysis | Analyzing the output of the simulation to understand molecular motions and interactions. | VMD, PyMOL, GROMACS tools |

These simulations can provide insights into the binding affinity and specificity of this compound for its targets, which is crucial for understanding its mechanism of action at a molecular level. ebi.ac.uk

In silico Metabolic Pathway Prediction (Non-Human Specific)

In silico metabolic pathway prediction involves the use of computational algorithms and databases to predict the biotransformation of a chemical compound within a biological system. These methods are valuable for identifying potential metabolites and understanding the metabolic fate of a substance without conducting extensive experimental studies. For this compound, predicting its metabolic pathways in non-human organisms can help in understanding its environmental impact and its effects on different species.

The prediction of metabolic pathways can be approached using several computational strategies. One common method involves knowledge-based systems that utilize databases of known metabolic reactions and enzymes, such as the KEGG (Kyoto Encyclopedia of Genes and Genomes) REACTION database. genome.jp These systems work by identifying known biotransformation patterns that can be applied to the structure of this compound. The KEGG database, for example, classifies reactions based on chemical structure transformation patterns, which can be used to predict likely enzymatic reactions. genome.jp

Another approach is based on graph theory and network analysis, where chemical reactions are represented as a network of reactants and products. nih.gov Algorithms can then search for plausible reaction paths connecting the parent compound (this compound) to potential metabolites. rsc.org These methods can predict a series of reaction steps, taking into account factors like reaction feasibility and the presence of necessary enzymes in a given organism. nih.gov The efficiency of these predicted pathways can be evaluated using principles like atom economy, which assesses how effectively reactants are converted into desired products. monash.edu

| Prediction Method | Principle | Potential Predicted Reactions for this compound |

| Knowledge-Based | Utilizes databases of known biotransformations (e.g., KEGG). genome.jp | Oxidation of the arsenic atom, hydrolysis of the glycine moiety, conjugation reactions. |

| Graph-Based Network Analysis | Models chemical reactions as a network to find plausible pathways. nih.govrsc.org | Stepwise degradation of the molecule, formation of various organoarsenic intermediates. |

| Machine Learning | Trains models on known metabolic data to predict transformations for new compounds. | Prediction of sites of metabolism on the this compound structure. |

These in silico predictions can generate hypotheses about the metabolites of this compound in various non-human species, which can then be tested and validated through experimental techniques like mass spectrometry. Understanding these metabolic pathways is essential for assessing the compound's biological activity and persistence in different organisms.

Metabolic and Environmental Transformation Research

Environmental Fate and Persistence Studies

The environmental fate of arsenophenylglycine is determined by a combination of transport, abiotic transformation, and biotic degradation processes. Organoarsenicals can enter the environment from various sources, and their persistence is largely dependent on the stability of the C-As bond and the phenyl group structure. cdnsciencepub.com While some organoarsenicals are highly stable, many can be degraded, releasing more toxic inorganic forms of arsenic into soil and water systems. nih.govpnas.org

Abiotic processes, which are chemical transformations that occur without direct microbial involvement, play a significant role in the environmental degradation of organoarsenicals. navy.mil

Hydrolysis: This process involves the cleavage of chemical bonds by reaction with water. The stability of organoarsenicals against hydrolysis is a key factor in their environmental persistence. Theoretical and experimental studies show that the As-C bond is significantly more stable and less prone to hydrolysis than the As-O bond found in arsenate esters. royalsocietypublishing.orgresearchgate.net This inherent stability is why some marine organisms can incorporate organoarsenicals into their tissues. researchgate.net The rate of hydrolysis for As-O-based compounds is orders of magnitude faster than for comparable phosphate-based compounds, whereas As-C based compounds are significantly more robust. researchgate.netresearchgate.net

Photolysis: Solar irradiation can be a major pathway for the degradation of aromatic arsenicals in surface waters. nih.gov Direct photolysis occurs when the chemical itself absorbs light, leading to its transformation. Studies on compounds structurally related to this compound, such as roxarsone (B1679585) and p-arsanilic acid, show they undergo photolytic degradation when exposed to UV light. researchgate.netnih.gov The rate of photolysis is dependent on factors like pH and the presence of dissolved organic matter. researchgate.net The process typically involves the cleavage of the C-As bond and modification of the aromatic ring, ultimately leading to the formation of inorganic arsenic (As(V) and As(III)). nih.govacs.org

Table 3: Photolysis Data for Selected Aromatic Organoarsenicals at 254 nm

| Compound | Quantum Yield (mol/Einstein) | Fluence-Based Rate Constant (cm²/mJ) | Source |

|---|---|---|---|

| Roxarsone (fully deprotonated) | ~10-3 | ~3 x 10-4 | researchgate.net |

| Nitarsone (doubly anionic) | ~10-4 | ~2 x 10-5 | researchgate.net |

Other abiotic pathways can include reactions with naturally occurring minerals in soil and sediment, such as iron and manganese oxides, which can catalyze transformation reactions. navy.milenviro.wiki

Microorganisms are central to the biogeochemical cycling of arsenic and are capable of degrading a wide variety of organoarsenical compounds. oup.comoaji.net The degradation of aromatic arsenicals in environmental matrices like soil and sediment often proceeds through a stepwise pathway mediated by microbial communities. nih.govnih.gov

A common pathway, demonstrated for compounds like monosodium methylarsonic acid (MSMA) and roxarsone, involves an initial reduction of the pentavalent arsenic to its trivalent state by one group of bacteria. nih.gov This trivalent intermediate is then degraded by another set of bacteria possessing the C-As lyase enzyme system (like ArsI), which cleaves the carbon-arsenic bond to release inorganic arsenic. nih.govpnas.org

In marine environments, the degradation of complex organoarsenicals like arsenoribosides (from algae) and arsenobetaine (B179536) (from animals) has been studied in microcosms. Arsenoribosides are degraded through a pathway that produces intermediates such as dimethylarsinoylethanol (DMAE) and dimethylarsinate (B1200466) (DMA), with arsenate (AsV) as the final product. publish.csiro.au The complexity of the microbial community is a key factor, with more complex communities leading to faster and more complete degradation. publish.csiro.au The degradation of arsenobetaine appears to follow a dual pathway, yielding either trimethylarsine (B50810) oxide (TMAO) or dimethylarsenoacetate (DMAA) as primary intermediates before eventual breakdown to DMA and inorganic arsenic. publish.csiro.au

Bioaccumulation refers to the net uptake of a chemical from all environmental sources (water, food, sediment) by an organism. ecetoc.orgeuropa.eu It is a key consideration in assessing the environmental risk of a persistent chemical. The potential for a substance to bioaccumulate is often estimated using the bioconcentration factor (BCF), which measures uptake from water alone, or the bioaccumulation factor (BAF), which includes all routes of exposure. europa.euepa.gov

For arsenic compounds, bioaccumulation is complex and species-dependent. While inorganic arsenic can be taken up by organisms, many marine animals contain high levels of arsenic primarily in the form of arsenobetaine, which is metabolically stable and generally considered to have low toxicity. publish.csiro.aunih.gov

However, the bioaccumulation potential of other organoarsenicals can be significant. BAFs are influenced by the organism's trophic level, the chemical's properties (such as lipophilicity, often estimated by log Kow), and its rate of metabolism and excretion. ecetoc.orgresearchgate.net Field studies provide the most realistic measure of bioaccumulation. For arsenic in general, BAFs can vary widely depending on the species and ecosystem. epa.gov For instance, sediment characteristics, such as the concentration of acid-volatile sulfides (AVS), can control the bioavailability of arsenic to benthic invertebrates, which are in turn consumed by fish. nih.gov

Table 4: Summary of Arsenic Bioaccumulation Factors (BAFs) in Aquatic Organisms (from Field Studies)

| Organism Type | Trophic Level | BAF Range (L/kg) | Source |

|---|---|---|---|

| Freshwater Invertebrates | 2 | 2 - 22 (BCF values) | epa.gov |

| Freshwater Fish | 3-4 | 0.048 - 14 (BCF values) | epa.gov |

| Saltwater Invertebrates | 2 | 12 - 1,390 (Predicted BAFs) | epa.gov |

Future Directions and Emerging Research Avenues in Arsenophenylglycine Chemistry

The historical significance of arsenophenylglycine has paved the way for contemporary research that continues to explore the potential of organoarsenical compounds. Modern scientific advancements are enabling new avenues of investigation, focusing on the development of sophisticated molecular tools, analytical methods, and computational models. These emerging research directions aim to harness the unique chemical properties of arsenical compounds for novel applications in chemical biology and to deepen the understanding of their behavior in diverse biological contexts.

常见问题

Basic: What are the established synthetic pathways for arsenophenylglycine, and what analytical methods are recommended for confirming its purity and structure?

This compound synthesis typically involves the reaction of phenylglycine derivatives with arsenic trioxide under controlled conditions. Key steps include:

- Synthesis : Use of N-protected phenylglycine intermediates to avoid unwanted side reactions. Reaction conditions (e.g., pH, temperature) must be optimized to minimize arsenic dimerization .

- Purification : Column chromatography or recrystallization to isolate the compound, followed by lyophilization for stability .

- Characterization :

- Spectroscopy : NMR (e.g., H, C) to confirm aromatic proton environments and arsenic bonding. FTIR for functional group validation.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Elemental Analysis : Quantify arsenic content via ICP-MS to verify stoichiometry .

Advanced: How can researchers resolve contradictions in reported efficacy of this compound against spirochete infections across different in vivo models?

Discrepancies often arise from variability in experimental design:

- Model Selection : Compare results from murine vs. non-human primate models, noting differences in immune response and drug metabolism .

- Dosage Protocols : Standardize dosing regimens (mg/kg) and administration routes (e.g., intraperitoneal vs. oral) to control bioavailability .

- Data Normalization : Account for host-pathogen interactions (e.g., bacterial load at baseline) using multivariate regression analysis .

- Hypersensitivity Analysis : Retrospectively evaluate clinical trial data for confounding variables like patient comorbidities or concurrent medications .

Basic: What historical preclinical models were pivotal in evaluating this compound’s antitrypanosomal activity, and how have these models evolved?

Paul Ehrlich’s early work used murine models infected with Trypanosoma brucei to demonstrate this compound’s trypanocidal effects. Key developments include:

- Early Models : Mice treated with 50 mg/kg doses showed reduced parasitemia within 72 hours, but neurotoxicity limited therapeutic windows .

- Modern Adaptations :

Advanced: What methodological considerations are critical when designing dose-response studies for this compound to minimize neurotoxicity while maintaining efficacy?

- Preclinical Phase :

- Clinical Translation :

Basic: Which spectroscopic and chromatographic techniques are most effective in characterizing this compound derivatives?

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions ([M+H]) and arsenic isotopic patterns .

- X-ray Crystallography : Resolve arsenic coordination geometry in single crystals, though limited by compound stability .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify breakdown products .

Advanced: How should researchers approach meta-analyses of this compound’s clinical trial data given variability in historical reporting standards?

- Data Harmonization : Convert legacy data (pre-1950s) into standardized metrics (e.g., parasite clearance time, adverse event coding) .

- Bias Adjustment : Use funnel plots and Egger’s regression to detect publication bias in small-sample studies .

- Subgroup Analysis : Stratify results by arsenic formulation (free vs. complexed) and patient demographics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。